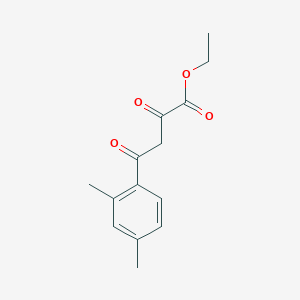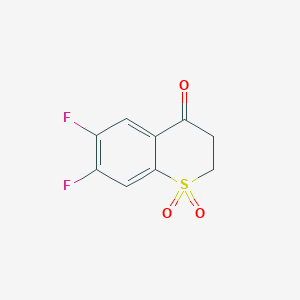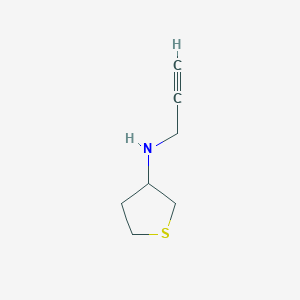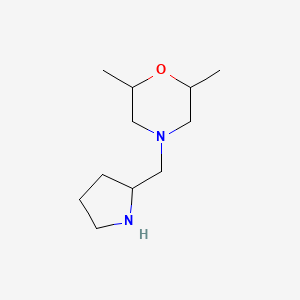![molecular formula C10H13ClN2OS B1420169 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide CAS No. 1204297-62-0](/img/structure/B1420169.png)
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide
Overview
Description
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide, also known as CPT-Ac, is an organic compound that has been increasingly studied in recent years due to its potential applications in scientific research. This compound is a member of the thiazole family, and it has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activities
Synthesis for Anticancer Research : Acetamide derivatives, including those similar to 2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide, have been synthesized and investigated for anticancer activities. Compounds synthesized using similar methods showed reasonable anticancer activity against different human tumor cell lines, notably against melanoma-type cell lines (Duran & Demirayak, 2012).
Chemical Structure and Anticancer Properties : The structural elucidation of similar compounds was performed using various spectral data. Investigations into their antitumor activities against specific cell lines, like human lung adenocarcinoma cells, have been conducted, showing significant selectivity and apoptosis-inducing effects (Evren et al., 2019).
Antimicrobial Activities
- Synthesis for Antimicrobial Research : Acetamide derivatives, structurally related to the compound , have been synthesized and screened for antimicrobial activities. These compounds have shown effectiveness against various pathogenic bacteria and fungi, with some demonstrating significant anticandidal activity (Mokhtari & Pourabdollah, 2013).
Chemical Properties and Stability
Chemical Properties Analysis : Studies have focused on determining the chemical properties, like acidity constants, of acetamide derivatives. This involves the structural confirmation using spectroscopic studies and understanding the protonation behavior of the compounds, which is crucial for their stability and reactivity (Duran & Canbaz, 2013).
Crystal Structure and Density Functional Theory (DFT) Studies : The crystal structure of related compounds has been analyzed, providing insights into their molecular configuration and stability. DFT calculations have been employed to correlate experimental results with theoretical predictions, enhancing the understanding of their molecular behavior (Gautam et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, tumor growth, and microbial infections . The compound may exert its effects by modulating the activity of key enzymes or proteins within these pathways.
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body due to their small size and polarity . They are likely metabolized by the liver and excreted through the kidneys.
Result of Action
Similar compounds have been reported to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), which are crucial for oxidative stress response . The nature of these interactions involves the modulation of enzyme activity, leading to altered levels of reactive oxygen species (ROS) and oxidative stress markers.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the active sites of enzymes such as SOD and GSH-Px, modulating their activity and thereby influencing the cellular redox state . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to altered transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but its degradation products can have distinct biological activities . Long-term exposure to this compound has been associated with sustained modulation of oxidative stress markers and metabolic enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced antioxidant response and improved metabolic function . At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of metabolic pathways. Threshold effects have been observed, indicating a dose-dependent response in animal studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress and energy metabolism, leading to changes in the levels of key metabolites such as ATP and NADPH . These interactions highlight the compound’s role in modulating cellular energy balance and redox state.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has been observed to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biological effects . The localization and accumulation of this compound are critical for its activity and function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its accumulation in the mitochondria is associated with its role in modulating oxidative stress and energy metabolism . The compound’s localization within the cell influences its interactions with biomolecules and its overall biological activity.
properties
IUPAC Name |
2-chloro-N-(4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-10(2)4-3-6-8(10)13-9(15-6)12-7(14)5-11/h3-5H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGCGOLSXGJPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C1N=C(S2)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[4-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1420090.png)

![{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1420094.png)







amine](/img/structure/B1420106.png)

